![molecular formula C18H21N5S B5548562 5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)
5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
- The synthesis of derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, including the compound , has been accomplished. This process involves starting from appropriate ylidene derivatives and exploring physical and chemical properties (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Molecular Structure Analysis
- The molecular structure of these compounds has been confirmed using modern instrumental methods like 1H-NMR spectroscopy and gas chromatography-mass spectrometry. They are crystal substances, insoluble in water and soluble in organic solvents (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Chemical Reactions and Properties
- The chemical reactions involved in synthesizing such compounds typically include nucleophilic addition reactions and intramolecular heterocyclization (Hotsulia, 2019).
Physical Properties Analysis
- The physical properties of these compounds have been investigated, indicating that they are crystal substances with specific solubility characteristics. The melting temperatures of these compounds have been determined using specialized equipment (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Chemical Properties Analysis
- These compounds exhibit properties typical of heterocyclic compounds, including reactivity patterns consistent with their structural features. Their synthesis often involves steps like acylation, hydrazinolysis, and alkylations, providing insights into their chemical nature and reactivity (Hotsulia, 2019).
Scientific Research Applications
Antimicrobial Activities
Compounds related to 1,2,4-triazoles, including those structurally similar to 5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol, have been extensively studied for their antimicrobial properties. A study by Bayrak et al. (2009) synthesized various 1,2,4-triazoles and evaluated their antimicrobial activities, finding that many showed good or moderate activity against certain microorganisms (Bayrak et al., 2009). Another study by Bektaş et al. (2010) also synthesized novel 1,2,4-triazole derivatives and reported antimicrobial activities against test microorganisms (Bektaş et al., 2010).
Anticancer and Kinase Activity
Research by Hotsulia (2019) involved synthesizing derivatives of 1,2,4-triazole and conducting in silico molecular docking studies against various kinases. These studies showed the potential of these compounds to influence the kinase activity of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase (Hotsulia, 2019).
Corrosion Inhibition
Ansari et al. (2014) investigated Schiff's bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their findings suggest that such compounds, which share structural similarities with the compound , can act as effective corrosion inhibitors (Ansari et al., 2014).
Analgesic and Antioxidant Activities
A study by Karrouchi et al. (2016) on Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole reported significant analgesic and antioxidant properties. This indicates the potential therapeutic applications of such compounds (Karrouchi et al., 2016).
Electrochemical Applications
Fotouhi et al. (2002) conducted an electrochemical study on thiotriazoles in aqueous-alcoholic media, highlighting their redox behavior and potential applications in electrochemistry (Fotouhi et al., 2002).
properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-18(2,3)14-9-7-13(8-10-14)16-20-21-17(24)23(16)19-12-15-6-5-11-22(15)4/h5-12H,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKUFTYXGKDNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylphenyl)-4-[(1-methyl-2-pyrrolyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
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